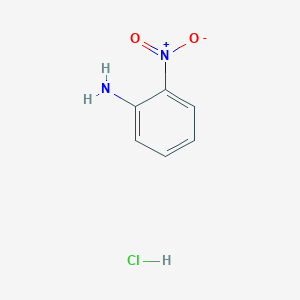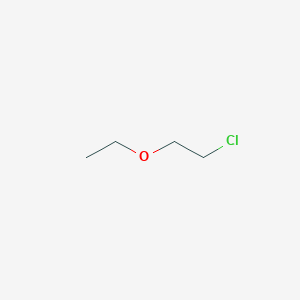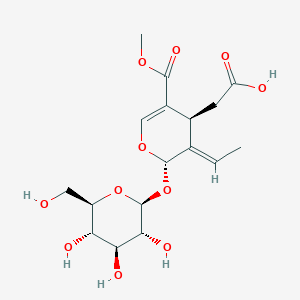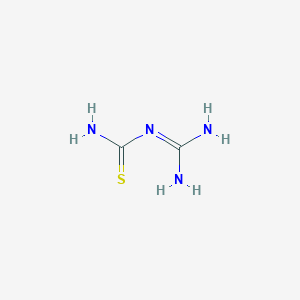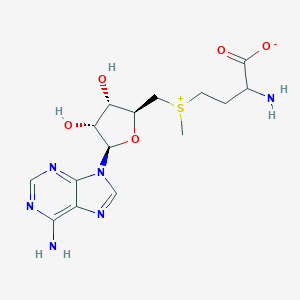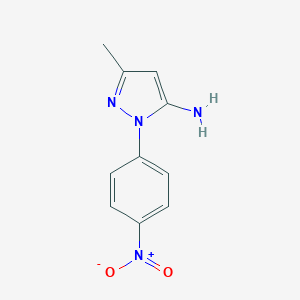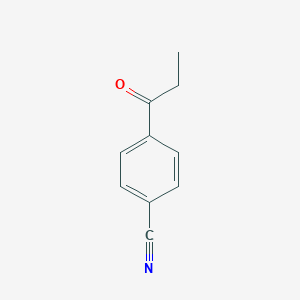
4-Propanoylbenzonitrile
概要
説明
4-Propanoylbenzonitrile is a chemical compound that is not directly mentioned in the provided papers. However, the papers discuss various benzonitrile derivatives, which are compounds related to 4-Propanoylbenzonitrile. These derivatives are used in different applications, such as the synthesis of dyes, surface modification agents, and in the study of molecular structures and chemical reactions .
Synthesis Analysis
The synthesis of benzonitrile derivatives can involve multiple steps and different starting materials. For example, one of the papers describes a one-pot synthesis of a pyridinone derivative using ethyl cyanoacetate, propylamine, and ethyl acetoacetate . Another paper details the chemoselective synthesis of 1,2-bifunctional aminobenzonitriles through the addition of aryl cyanamides to arynes . Additionally, the synthesis of 4-Trichlorosilylmethylbenzonitrile is achieved starting from 4-(bromomethyl)benzonitrile and trichlorosilane . These methods highlight the versatility in the synthesis of benzonitrile derivatives, which could be applied to the synthesis of 4-Propanoylbenzonitrile.
Molecular Structure Analysis
The molecular structure of benzonitrile derivatives can be determined using various spectroscopic methods, such as NMR spectroscopy . X-ray diffraction is another powerful technique used to examine the solid-state structure of amino analogs of bisbenzonitriles, revealing different conformations and intermolecular hydrogen bonding patterns . These techniques are essential for confirming the structure of synthesized compounds, including potential derivatives of 4-Propanoylbenzonitrile.
Chemical Reactions Analysis
Benzonitrile derivatives can undergo various chemical reactions. The papers discuss the functionalization of aminocyanation products to form diverse derivatives, including drug molecules and fused heterocycles . The reactivity of the cyano group in these derivatives is a key feature that allows for further chemical transformations, which could be relevant for the modification of 4-Propanoylbenzonitrile.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzonitrile derivatives are influenced by their molecular structure. For instance, the electronic and infrared spectra of a jet-cooled 4-aminobenzonitrile-H2O complex show how the substitution of a CN group can change the electronic nature of the amino group . The intramolecular charge transfer and dual fluorescence observed in certain aminobenzonitriles indicate how structural changes can affect the photophysical properties . These insights into the properties of benzonitrile derivatives can provide a foundation for understanding the behavior of 4-Propanoylbenzonitrile in various environments.
科学的研究の応用
Spectroscopic Studies
4-Propanoylbenzonitrile and related compounds have been extensively studied in the field of spectroscopy. For instance, studies on 4-hydroxybenzonitrile, a compound structurally similar to 4-Propanoylbenzonitrile, demonstrated significant spectral changes when converted into an oxyanion, which is crucial for understanding molecular structures and interactions (Binev, 2001).
Liquid Crystal Research
Research on liquid crystals, which are molecules with a structured liquid phase, includes investigations into mixtures containing compounds like 4-Propylcyclohexylbenzonitrile. These studies are fundamental for developing new materials for CO2 capture, highlighting the importance of such compounds in environmental applications (Groen, Vlugt, & Loos, 2015).
Antiviral Research
In the field of antiviral research, derivatives of benzonitriles, such as those synthesized through microwave irradiation in studies involving quinazolin-4-ylamino methylphosphonates, have shown potential in combating viruses like the Tobacco mosaic virus (Luo et al., 2012).
Microelectrochemical Applications
4-Propanoylbenzonitrile derivatives are also relevant in microelectrochemical applications. Research into microelectrochemical patterning of gold surfaces using derivatives like 4-azidobenzenediazonium has opened up new avenues for electrode functionalization (Coates et al., 2011).
Solubility and Material Properties
The solubility of compounds like 4-Nitrobenzonitrile in various solvents has been studied, providing insights into their material properties and applications in chemical engineering (Wanxin et al., 2018).
Cancer Research
In cancer research, compounds such as 4-Aminobenzonitrile have been used in the synthesis of iron(II)-cyclopentadienyl compounds, showing strong activity against colorectal and triple-negative breast cancer cells (Pilon et al., 2020).
Plasma Polymerization and Optical Properties
Studies on plasma polymerization of phenylbenzonitriles, including derivatives of 4-Propanoylbenzonitrile, have been crucial in synthesizing novel polynitrile thin films with improved optical properties, indicating their potential in material science and technology (Zhao, Wang, & Xiao, 2006).
Drug Development
In pharmaceutical research, derivatives of aminobenzonitriles, related to 4-Propanoylbenzonitrile, have been synthesized and evaluated for antimicrobial activities, contributing to the development of new therapeutic agents (Kardile & Kalyane, 2010).
Safety And Hazards
The safety information for 4-Propanoylbenzonitrile indicates that it may cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing thoroughly after handling (P264) .
特性
IUPAC Name |
4-propanoylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-2-10(12)9-5-3-8(7-11)4-6-9/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICQBABYHFYWPRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Propanoylbenzonitrile | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

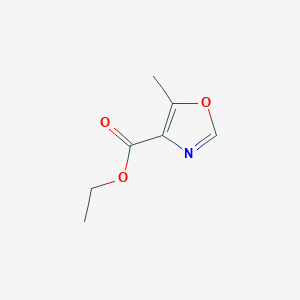
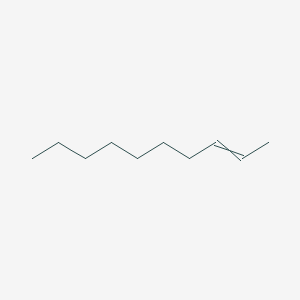
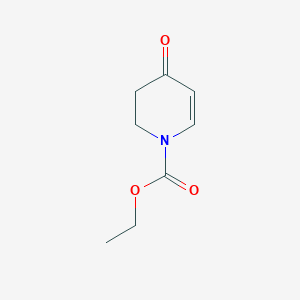
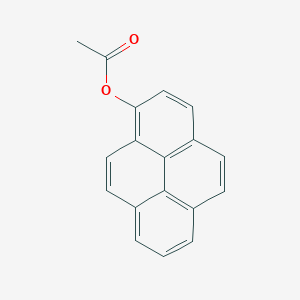
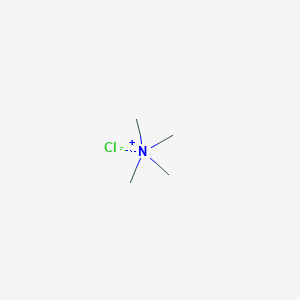
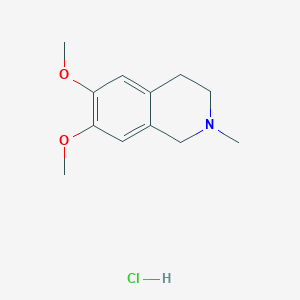
![Benzoxazolium, 3-ethyl-2-[7-(3-ethyl-2(3H)-benzoxazolylidene)-1,3,5-heptatrien-1-yl]-, iodide (1:1)](/img/structure/B104033.png)

